(5-Bromo-4-formyl-2-methoxyphenoxy)acetonitrile
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Overview
Description
(5-Bromo-4-formyl-2-methoxyphenoxy)acetonitrile is an organic compound with the molecular formula C({10})H({8})BrNO(_{3}) It is characterized by the presence of a bromine atom, a formyl group, a methoxy group, and an acetonitrile group attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-4-formyl-2-methoxyphenoxy)acetonitrile typically involves the following steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination to introduce a bromine atom at the 5-position.
Formylation: The brominated intermediate is then subjected to formylation, usually via a Vilsmeier-Haack reaction, to introduce the formyl group at the 4-position.
Nitrile Introduction: Finally, the formylated intermediate reacts with acetonitrile under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: (5-Bromo-4-carboxy-2-methoxyphenoxy)acetonitrile.
Reduction: (5-Bromo-4-hydroxymethyl-2-methoxyphenoxy)acetonitrile.
Substitution: Various substituted phenoxyacetonitriles depending on the nucleophile used.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block in the preparation of heterocyclic compounds.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a precursor for the synthesis of pharmaceutical compounds.
- Potential use in drug discovery and development due to its reactive functional groups.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (5-Bromo-4-formyl-2-methoxyphenoxy)acetonitrile depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The formyl and nitrile groups are particularly reactive, allowing the compound to form covalent bonds with biological targets, thereby modulating their activity.
Comparison with Similar Compounds
(5-Bromo-4-formyl-2-hydroxyphenoxy)acetonitrile: Similar structure but with a hydroxyl group instead of a methoxy group.
(5-Bromo-4-formyl-2-methoxyphenoxy)propionitrile: Similar structure but with a propionitrile group instead of an acetonitrile group.
Uniqueness:
- The presence of both a formyl and a nitrile group in (5-Bromo-4-formyl-2-methoxyphenoxy)acetonitrile makes it a versatile intermediate for various chemical reactions.
- The methoxy group provides additional stability and reactivity compared to similar compounds with hydroxyl groups.
Properties
Molecular Formula |
C10H8BrNO3 |
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Molecular Weight |
270.08 g/mol |
IUPAC Name |
2-(5-bromo-4-formyl-2-methoxyphenoxy)acetonitrile |
InChI |
InChI=1S/C10H8BrNO3/c1-14-9-4-7(6-13)8(11)5-10(9)15-3-2-12/h4-6H,3H2,1H3 |
InChI Key |
SSRPZYGJUNFGEP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OCC#N |
Origin of Product |
United States |
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